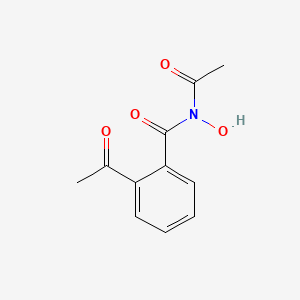

N,2-diacetyl-N-hydroxybenzamide

Description

Contextualization of N,2-diacetyl-N-hydroxybenzamide within Amide and Hydroxamate Chemistry

Amides are a cornerstone of organic and biological chemistry, defined by a carbonyl group bonded to a nitrogen atom. They are notably stable and form the peptide bonds that link amino acids in proteins. noaa.gov Hydroxamic acids, with the general structure R-C(=O)N(R')OH, are derivatives of carboxylic acids and hydroxylamine (B1172632). nih.gov They are known for their ability to chelate metal ions, a property that has led to their investigation in various biochemical and medicinal contexts. nih.gov

This compound incorporates features of both these classes. The N-acetyl group on the hydroxamate nitrogen and the acetyl group at the ortho position of the benzene (B151609) ring create a unique electronic and steric environment. The reactivity of amides can include reactions with strong reducing agents to form flammable gases and with dehydrating agents to produce nitriles. noaa.gov Hydroxamic acids can exist in tautomeric forms and are generally more reactive than simple amides. nih.gov The presence of the N-hydroxy group makes them weakly acidic. noaa.gov

The broader class of N-hydroxybenzamides has been a subject of significant research, particularly as inhibitors of histone deacetylases (HDACs), which are enzymes involved in gene expression. vnu.edu.vn Several hydroxamic acid-containing compounds have been approved for cancer therapy. vnu.edu.vn

Historical Perspective on the Emergence and Initial Recognition of this compound

Specific historical records detailing the first synthesis or recognition of this compound are not prominent in publicly available scientific literature. Its existence is confirmed through its Chemical Abstracts Service (CAS) registry number, 56523-72-9, and its availability from various chemical suppliers for research purposes. bldpharm.comchemicalbook.com The synthesis of related N-hydroxybenzamide derivatives often involves the acylation of a corresponding hydroxylamine or the reaction of a carboxylic acid with a protected hydroxylamine. nih.gov General methods for the synthesis of amides and hydroxamates are well-established, including the use of coupling reagents or the reaction of acid chlorides with amines. nanobioletters.com

Contemporary Significance and Potential Research Trajectories for this compound

Currently, there is a lack of specific, in-depth research focused solely on this compound in the academic literature. However, its structural motifs suggest potential areas for future investigation. The N-hydroxybenzamide core is a known pharmacophore for HDAC inhibition. vnu.edu.vn Research could explore whether the specific di-acetylation pattern of this molecule confers any selectivity or potency towards particular HDAC isoforms.

Furthermore, the general class of benzamides has been explored for a wide range of biological activities. ontosight.ai Future research could involve the synthesis and biological screening of this compound to determine if it possesses any interesting pharmacological properties. Spectroscopic and crystallographic studies would also be valuable to fully characterize its three-dimensional structure and chemical properties.

Chemical Data for this compound

| Property | Value |

| CAS Number | 56523-72-9 |

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.2 g/mol |

| Synonyms | N-acetyl-N-(2-acetylphenyl)hydroxylamine |

Structure

3D Structure

Properties

IUPAC Name |

N,2-diacetyl-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7(13)9-5-3-4-6-10(9)11(15)12(16)8(2)14/h3-6,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAMDXUSRPXWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)N(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N,2 Diacetyl N Hydroxybenzamide

Established Synthetic Pathways for N,2-diacetyl-N-hydroxybenzamide

The synthesis of this compound can be approached through multi-step pathways beginning with functionalized benzene (B151609) derivatives. These established methods focus on the careful construction of the N-hydroxybenzamide core, followed by acetylation.

Precursor-Based Synthesis Strategies Utilizing (Nitromethyl)benzene (B1293519) and Related Intermediates

A plausible, though not explicitly documented, synthetic route to this compound can be conceptualized starting from nitro-aromatic compounds, such as derivatives of (nitromethyl)benzene or 2-nitrotoluene. The key transformation involves the reduction of the nitro group to a hydroxylamine (B1172632) or a related nitroso intermediate, which is then elaborated to the final product.

One potential pathway involves the partial reduction of a suitable nitro-precursor, like 2-methyl-nitrobenzene, to N-(o-tolyl)hydroxylamine. This can be followed by a selective N-benzoylation and subsequent oxidation of the methyl group to a carboxylic acid, though controlling selectivity would be challenging. A more controlled approach draws from the synthesis of N-hydroxyindoles from 2-nitrostyrenes, which proceeds through a nitroso intermediate. nih.gov Similarly, transketolase-catalyzed reactions can convert nitrosoarenes into N-aryl hydroxamic acids. doi.org

A hypothetical, literature-guided synthesis could therefore proceed as follows:

Oxidation: 2-Nitrotoluene is oxidized to 2-nitrobenzoic acid.

Reduction: The 2-nitrobenzoic acid is selectively reduced to 2-(hydroxyamino)benzoic acid. This step is critical and often challenging, as over-reduction to the amine is a common side reaction.

Diacetylation: The resulting 2-(hydroxyamino)benzoic acid is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate conditions to acetylate both the N-hydroxy and the amino group (if the reduction leads to 2-aminobenzoic acid followed by N-hydroxylation) or the carboxylic acid group (if it is first converted to an amide). A more direct route would involve the N-acylation of 2-(hydroxyamino)benzoic acid, followed by conversion of the carboxylic acid to an amide and subsequent N-acetylation.

Given the functionalities, a more likely precursor would be N-hydroxyanthranilic acid, which could then undergo a two-step acetylation process to yield the target compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound would focus on maximizing the yield and purity at each step, particularly in the N-acylation and hydroxamic acid formation stages. Drawing parallels from the synthesis of related N-hydroxybenzamides and other amides, several factors can be systematically varied. acs.orgresearchgate.net Key steps for optimization include the N-benzoylation of a hydroxylamine precursor and the final acetylation steps.

Key parameters for optimizing the acylation steps include the choice of solvent, temperature, catalyst, and the nature of the acylating and coupling agents. For instance, the N-benzoylation of a hydroxylamine can be carried out using benzoyl chloride in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. acs.org The final diacetylation would require careful control of stoichiometry to ensure both the N-hydroxy and the 2-amino (or other suitable group) are acetylated without unwanted side reactions.

Table 1: Parameters for Optimization in N-Acylation Reactions

| Parameter | Options | Considerations |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine, Acetonitrile (B52724) | Solvent polarity and solubility of reactants and intermediates. Anhydrous conditions are often crucial. |

| Temperature | 0 °C to reflux | Low temperatures can improve selectivity and reduce side reactions, while higher temperatures increase the reaction rate. |

| Coupling Agent | DCC, EDC, HOBt, COMU | Used for forming amide bonds from carboxylic acids, minimizing the need for highly reactive acyl chlorides. researchgate.net |

| Base | Pyridine, Triethylamine (TEA), DIPEA | Scavenges acid byproducts. The choice of base can influence reaction rate and side product formation. |

| Reaction Time | Minutes to hours | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion and minimize product degradation. researchgate.net |

Novel Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. These principles are applicable to the synthesis of the N-hydroxybenzamide scaffold.

Application of Green Chemistry Principles for Sustainable this compound Production

Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of the N-hydroxybenzamide core, several greener alternatives to traditional methods exist.

One innovative approach involves the use of deep eutectic solvents (DESs) for the preparation of hydroxamic acids from their ester precursors. rsc.org This method can proceed without a strong base and is promoted by zinc oxide, which also aids in product separation. rsc.org This avoids the use of hazardous reagents like thionyl chloride often required to produce acyl chlorides from carboxylic acids. rsc.org

Enzymatic synthesis represents another key green methodology. Lipases, nitrilases, and amidases have been employed for the synthesis of hydroxamic acids under mild temperature and pH conditions, often leading to purer products with less environmental impact compared to large-scale chemical routes. researchgate.netdntb.gov.ua These biocatalytic methods could be applied to form the N-hydroxyamide bond in a precursor to the target molecule.

Table 2: Comparison of Synthetic Approaches for Hydroxamic Acids

| Method | Advantages | Disadvantages | Key Feature |

| Traditional Chemical Synthesis | Well-established, versatile | Often requires harsh reagents (e.g., SOCl₂), may produce significant waste | Use of acyl chlorides or activated acids. |

| DES-Mediated Synthesis | Base-free, less hazardous solvents, easier product separation | May have limitations in substrate scope | Utilizes deep eutectic solvents and ZnO promoter. rsc.org |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, pure products | Enzymes can be expensive, may have lower space-time yields | Biocatalysis using enzymes like lipases or amidases. researchgate.net |

Catalytic Methods for Enhanced Efficiency in this compound Synthesis

Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical transformations. In the context of synthesizing this compound, catalytic methods can be applied to key bond-forming steps.

For instance, palladium-catalyzed reactions have been developed for the synthesis of N,O-disubstituted hydroxylamines. nih.gov Such a method could potentially be adapted for the construction of the core hydroxylamine precursor. Furthermore, biocatalysis with engineered enzymes like transketolase can facilitate the conversion of substituted nitrosoarenes into N-aryl hydroxamic acids, demonstrating a novel C-N bond formation strategy. doi.org Chiral N-hydroxybenzamides themselves have been explored as precursors to N-oxyl radical catalysts for asymmetric oxidation reactions, highlighting the catalytic potential inherent in the scaffold itself. acs.org

Derivatization and Chemical Reactivity of the this compound Scaffold

The chemical reactivity of this compound is dictated by its functional groups: two amide linkages (one of which is a hydroxamic acid), an acetylated N-hydroxy group, and an aromatic ring. The N-hydroxybenzamide moiety is a well-known zinc-binding group, a feature that has made this class of compounds prominent as inhibitors of zinc-dependent enzymes, particularly histone deacetylases (HDACs). nih.govnih.govvnu.edu.vn

The N-hydroxyamide group is a key pharmacophore that chelates the Zn²⁺ ion in the active site of HDACs. nih.gov While the N-acetyl group in the target compound would block this direct chelation, it could potentially act as a prodrug, with the acetyl group being hydrolyzed in vivo to reveal the active N-hydroxyamide. The reactivity of the N-hydroxy group itself is well-established, readily undergoing acylation or alkylation. nih.govnih.gov

Derivatization could occur at several positions:

Hydrolysis: The N-acetyl or the 2-acetylamino group could be selectively or fully hydrolyzed to reveal the N-hydroxy and/or amino functionalities.

Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution, with the positions directed by the existing amide groups.

Amide Bond Modification: The amide bonds could potentially be cleaved under strong acidic or basic conditions.

Functional Group Interconversions on this compound

The reactivity of this compound is dictated by its distinct functional groups. The interconversion of these groups can be achieved through several fundamental organic reactions. While specific documented examples for this exact molecule are scarce, its transformations can be predicted based on the well-established chemistry of N,O-diacylhydroxylamines, amides, and ketones.

Key potential interconversions include:

Hydrolysis: The molecule contains two acyl groups (one on the nitrogen, one on the oxygen) and an amide linkage, all of which are susceptible to hydrolysis under acidic or basic conditions. Selective hydrolysis can be challenging but may be achieved by controlling reaction conditions.

Reduction: The carbonyl centers of the 2-acetyl group and the amide can be targeted by reducing agents. The choice of reagent would determine the extent of reduction.

N-O Bond Cleavage: The N-O bond in the N-acetoxyamide moiety is relatively weak and can be cleaved to generate reactive intermediates.

The following table outlines plausible functional group interconversions for this compound based on standard chemical principles.

| Starting Functional Group | Reaction Type | Reagent(s) & Conditions | Resulting Functional Group/Product | Notes |

|---|---|---|---|---|

| N-Acetoxyamide | Hydrolysis (Mild Base) | aq. NaHCO₃ or Na₂CO₃ | N-Hydroxy-2-acetyl-N-acetylbenzamide | Selective cleavage of the more labile O-acetyl group. |

| Amide & N-Acetoxyamide | Hydrolysis (Strong Acid/Base) | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat | 2-Acetylbenzoic acid, Acetic acid, Hydroxylamine | Complete hydrolysis of all amide and ester-like bonds. |

| Aryl Ketone (2-acetyl) | Reduction | NaBH₄, EtOH | N-acetyl-N-hydroxy-2-(1-hydroxyethyl)benzamide | Selective reduction of the ketone over the amide. |

| Amide & Aryl Ketone | Reduction | LiAlH₄, THF then H₂O workup | 2-(1-hydroxyethyl)benzylamine derivatives | Strong reducing agent reduces both amide and ketone functionalities. |

| N-Acetoxyamide | Reductive N-O Cleavage | Zn/AcOH or Catalytic Hydrogenation | N-acetyl-2-acetylbenzamide | Cleavage of the N-O bond to yield the corresponding amide. |

Exploration of Reaction Mechanisms Involving this compound in Organic Transformations

The most significant reaction mechanism involving N-acyl-N-hydroxybenzamide structures is the Bamberger rearrangement and related transformations that proceed through an N-acylnitrenium ion intermediate.

The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org The N-acetoxy group on this compound makes it an excellent precursor for a Bamberger-type reaction, as acetic acid is a good leaving group, facilitating the formation of the key intermediate without requiring strong acid protonation on the oxygen.

The proposed mechanism involves the following key steps:

Formation of the N-Acylnitrenium Ion: The N-O bond is cleaved, with the acetoxy group acting as a leaving group. This heterolytic cleavage generates a highly electrophilic N-acylnitrenium ion (ArN⁺COR). This step is the crucial, rate-determining part of the mechanism.

Nucleophilic Attack: The generated nitrenium ion is a potent electrophile. A nucleophile, typically the solvent (e.g., water), attacks the aromatic ring. The attack occurs predominantly at the para position due to resonance stabilization of the resulting intermediate (a Wheland-type complex).

Rearomatization: The intermediate cation loses a proton to regain aromaticity, yielding the final rearranged product.

In the case of this compound, the expected product from this pathway would be N-acetyl-4-hydroxy-2-acetylbenzamide.

| Step | Description | Intermediate/Transition State | Key Features |

|---|---|---|---|

| 1 | Heterolytic cleavage of the N-O bond. | N-acylnitrenium ion [Ar(CO-CH₃)N⁺(CO-CH₃)] | Rate-determining step; formation of a highly reactive electrophile. |

| 2 | Nucleophilic attack by a solvent molecule (H₂O) on the aromatic ring. | Wheland-type intermediate (cationic cyclohexadienyl) | Attack is regioselective, favoring the para-position. |

| 3 | Deprotonation and rearomatization. | Transition state involving proton transfer to a base (e.g., H₂O). | Restoration of the stable aromatic system. |

Kinetic studies on related N-phenylhydroxylamine rearrangements in acidic conditions show that the reaction proceeds via an SN1-type mechanism, where the elimination of water (or an acetate (B1210297) group in this case) from the protonated species is rate-determining. elsevierpure.com The reaction is sensitive to electronic effects on the aromatic ring, with electron-donating groups generally accelerating the rearrangement.

Computational and Theoretical Studies of N,2 Diacetyl N Hydroxybenzamide

Quantum Chemical Investigations of N,2-diacetyl-N-hydroxybenzamide

Quantum chemical investigations are fundamental to elucidating the intrinsic properties of this compound at the atomic and electronic levels. These studies, often employing density functional theory (DFT), offer a detailed picture of the molecule's stability, reactivity, and spectroscopic characteristics.

Analysis of Electronic Structure and Bonding in this compound

The electronic structure of this compound is characterized by a delocalized π-system that encompasses the phenyl ring and the adjacent carbonyl group. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the electron density distribution and the nature of the chemical bonds within the molecule. For instance, a comparative analysis of bond populations in related benzamide (B126) structures suggests that the N-H bonds of an amino group can be non-equivalent. researchgate.net In this compound, the presence of two acetyl groups significantly influences the electronic environment of the hydroxamic acid moiety.

The calculated distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the chemical stability and the electronic transitions that can occur. In similar benzamide derivatives, the introduction of substituents has been shown to modulate these orbital energies, thereby affecting their chemical behavior. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Benzamide Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: The data presented are representative values for a substituted benzamide and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. The conformational preferences of hydroxamic acids are known to be dependent on the nature of the substituents on the nitrogen and acyl groups, as well as the solvent environment. nih.gov For N,N-disubstituted hydroxamic acids, the trans conformation is often favored, particularly in the presence of sterically demanding groups. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in solution. nih.gov These simulations can reveal the accessible conformations and the energetic barriers between them, offering insights into the molecule's flexibility and how it might adapt its shape upon binding to a biological target. nih.gov For example, MD simulations of related systems have been used to understand the configurational properties of complexes and to guide the engineering of proteins. nih.govresearchgate.net The stability of different conformers can be influenced by intramolecular hydrogen bonding, which is a common feature in hydroxamic acid derivatives. researchgate.net

Molecular Modeling and Docking Studies of this compound and its Analogues

Molecular modeling and docking studies are powerful computational tools for predicting how this compound and its analogues might interact with biological macromolecules, such as enzymes. These methods are instrumental in drug discovery for identifying potential therapeutic targets and for designing novel, more potent inhibitors.

Prediction of Ligand-Target Interactions for this compound Derivatives

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to a protein target. In the case of this compound derivatives, a primary target of interest is histone deacetylase (HDAC). nih.govresearchgate.net Docking studies of various benzamide and hydroxamate-based inhibitors with HDACs have revealed key interactions that are crucial for inhibitory activity. nih.govresearchgate.netrsc.org These typically involve the coordination of the hydroxamic acid moiety to a zinc ion in the enzyme's active site and hydrogen bonding with nearby amino acid residues. researchgate.net

The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the predicted interaction strength. For instance, docking studies on a series of N-(2-aminophenyl)-benzamide derivatives against HDAC2 showed that compounds with specific substitutions achieved significantly higher binding energies compared to known inhibitors. researchgate.net

Table 2: Representative Docking Scores of Benzamide Derivatives against HDAC2

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative B2 | -83.7 | Cys156, His146, Gly154 |

| Derivative B18 | -81.6 | Cys156, His146, Gly154 |

| Derivative B10 | -76.7 | Cys156, His146, Gly154 |

| SAHA (reference) | -42.5 | - |

| MS-275 (reference) | -40.4 | - |

Source: Adapted from molecular docking studies of designed benzamide derivatives as HDAC2 inhibitors. researchgate.net

In Silico Design and Virtual Screening of this compound-Based Compounds

The insights gained from molecular modeling and docking studies can be leveraged for the in silico design of novel compounds based on the this compound scaffold. rsc.orgnih.gov By modifying the functional groups on the phenyl ring or the acetyl moieties, it is possible to enhance the binding affinity and selectivity for a particular target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity, providing a predictive tool for designing new molecules. rsc.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.orgnih.gov Hierarchical virtual screening approaches, which combine different filtering methods, can be employed to efficiently identify promising candidates from vast chemical spaces. frontiersin.org This strategy has been successfully applied to discover new potential anticancer agents from derivatives of natural products. frontiersin.org For this compound-based compounds, virtual screening could be used to explore a wide range of chemical modifications and identify derivatives with improved pharmacological profiles. nih.gov

Exploration of Biological and Biochemical Activities of N,2 Diacetyl N Hydroxybenzamide

Investigation of Molecular Targets and Biochemical Pathways Modulated by N,2-diacetyl-N-hydroxybenzamide

A diligent search of scientific databases has yielded no specific information regarding the molecular targets or biochemical pathways that may be modulated by this compound.

Studies on Enzyme Inhibition or Activation by this compound

There are currently no published studies that have evaluated the inhibitory or activatory effects of this compound on any specific enzymes. While related N-hydroxybenzamide structures are known to be potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation, no such data exists for this compound itself.

Receptor Binding and Modulation Profiling of this compound

Information regarding the receptor binding and modulation profile of this compound is not available in the current scientific literature. There are no published reports of its interaction with any known receptors.

Cellular Mechanisms of Action of this compound

Due to the absence of primary research on this compound, its cellular mechanisms of action have not been elucidated.

In Vitro Studies on Relevant Cell Lines to Determine Cellular Efficacy

No data from in vitro studies on any cell lines to determine the cellular efficacy of this compound have been published. Consequently, there are no findings to report on its potential cytotoxic, cytostatic, or other cellular effects.

Perturbation of Intracellular Signaling Pathways by this compound

There is no information available on whether this compound perturbs any intracellular signaling pathways.

Preclinical Assessment of this compound Biological Efficacy in In Vitro and Ex Vivo Models

A review of the literature indicates that this compound has not been assessed for biological efficacy in any in vitro or ex vivo preclinical models.

Based on a comprehensive search for scientific literature, there is no available research data on the biological and biochemical activities of the specific chemical compound "this compound." Studies evaluating this compound in established in vitro disease models or comparative studies with structurally related benzamide (B126) or hydroxamate scaffolds could not be located in the available resources.

Therefore, the requested article focusing on the "" with the specified subsections cannot be generated due to the absence of foundational research on this particular compound.

General information on related but distinct compounds, such as N-benzoyl-2-hydroxybenzamides and 2-hydroxythiobenzanilides, is available and suggests that the broader class of benzamides is of interest in antimicrobial research. However, these findings are not directly applicable to this compound. Without specific studies on this compound, any discussion of its biological and biochemical activities would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for N,2 Diacetyl N Hydroxybenzamide

Development of High-Resolution Chromatographic Techniques for the Separation and Purification of N,2-diacetyl-N-hydroxybenzamide

The separation and purification of a specific compound from a reaction mixture or a complex matrix are critical steps in its analysis. High-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) would be the methods of choice.

For a compound with the anticipated polarity of this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 or phenyl-hexyl stationary phase to provide the necessary selectivity. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid or acetic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would be optimized to ensure a sharp peak shape and good resolution from any impurities or starting materials. Detection would most likely be carried out using a UV detector, set at a wavelength determined by the compound's UV-Vis spectrum.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

For purification purposes, this analytical method would be scaled up to a preparative HPLC system with a larger column diameter and higher flow rate.

Application of Advanced Spectroscopic Techniques for Comprehensive Characterization and Purity Assessment of this compound

Once purified, the structural identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy would be paramount for the definitive structural elucidation. ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of unique carbon atoms. 2D NMR techniques such as COSY and HSQC would be used to establish connectivity between protons and carbons.

Infrared (IR) spectroscopy would be employed to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the carbonyl groups of the acetyl and amide functions, as well as for the aromatic ring and the N-hydroxy group.

UV-Visible (UV-Vis) spectroscopy would provide information about the electronic transitions within the molecule and would be used to determine the optimal wavelength for detection in HPLC.

A table of hypothetical key spectroscopic data for this compound is provided below.

| Technique | Expected Key Signals |

| ¹H NMR | Signals for aromatic protons, two acetyl methyl groups, and a broad signal for the N-hydroxy proton. |

| ¹³C NMR | Resonances for aromatic carbons, two carbonyl carbons, and two methyl carbons. |

| IR (cm⁻¹) | ~3200 (N-OH stretch), ~1700 (C=O stretch, acetyl), ~1650 (C=O stretch, amide), ~1600 (C=C stretch, aromatic). |

| UV-Vis (λmax) | ~254 nm in a polar solvent. |

Utilization of Mass Spectrometry for Metabolite Identification and Quantitative Analysis of this compound in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of compounds in complex biological matrices such as plasma or urine.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would likely be used. This would involve selecting a specific precursor ion (the molecular ion of this compound) and a characteristic product ion formed upon fragmentation. This highly selective method would allow for accurate quantification even at low concentrations.

For the identification of potential metabolites, high-resolution mass spectrometry (HRMS) on an Orbitrap or Time-of-Flight (TOF) instrument would be employed. This would enable the determination of the accurate mass of metabolites, from which their elemental composition could be deduced. Tandem mass spectrometry (MS/MS) experiments would then be performed to fragment the metabolite ions, providing structural information based on the fragmentation pattern. Common metabolic transformations that might be observed include hydroxylation, deacetylation, or conjugation with glucuronic acid or sulfate.

A hypothetical LC-MS/MS method for the quantitative analysis of this compound is outlined in the table below.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | A characteristic fragment ion |

| Collision Energy | Optimized for maximum fragment intensity |

| Dwell Time | 100 ms |

It is important to reiterate that the specific details and data presented in this article are hypothetical and are based on established analytical principles. Further empirical research is required to determine the actual analytical methodologies and to obtain concrete data for this compound.

Future Directions and Emerging Research Avenues for N,2 Diacetyl N Hydroxybenzamide

Identification of Untapped Synthetic Opportunities and Methodological Advancements for N,2-diacetyl-N-hydroxybenzamide

The synthesis of this compound, while not extensively detailed in current literature, can be approached through several innovative chemical strategies. Future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current methodologies for producing related N-hydroxybenzamide derivatives often involve multi-step processes that may require the use of protecting groups and harsh reagents. ingentaconnect.comgoogle.com A key area for advancement lies in the development of one-pot synthesis protocols. For instance, a potential route could involve the direct acylation of a suitable N-hydroxybenzamide precursor. Exploring novel acylating agents beyond traditional acid chlorides or anhydrides, such as activated esters or the use of catalytic methods for amide bond formation, could lead to higher yields and improved purity profiles. researchgate.net

Furthermore, the principles of green chemistry offer a fertile ground for methodological improvements. The exploration of solvent-free reaction conditions, or the use of greener solvents, could significantly reduce the environmental impact of the synthesis. Microwave-assisted synthesis is another avenue that could dramatically shorten reaction times and improve yields, a technique that has been successfully applied to the synthesis of other benzamide (B126) derivatives. nih.gov

Future synthetic research could also explore the creation of a library of this compound analogs. This could be achieved by varying the substituents on the benzoyl ring, which could in turn modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Exploration of Novel Biological Applications Beyond Current Paradigms for this compound

The hydroxamic acid moiety is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc. nih.govacs.org This property is central to the activity of many hydroxamic acid-based drugs, most notably histone deacetylase (HDAC) inhibitors used in cancer therapy. ingentaconnect.comvnu.edu.vnnih.gov While the potential of this compound as an HDAC inhibitor is a logical starting point for investigation, future research should not be confined to this paradigm.

The broad biological activities of hydroxamic acids and benzamides suggest a plethora of other potential applications. unl.pt For example, hydroxamic acid derivatives have shown promise as inhibitors of other metalloenzymes, such as matrix metalloproteinases (MMPs) and peptide deformylases, suggesting potential applications in areas like inflammation and infectious diseases. unl.pt

Moreover, benzamide derivatives have a rich history in medicinal chemistry, with applications ranging from antiemetics and antipsychotics to prokinetics and anticancer agents. researchgate.net The specific substitution pattern of this compound could confer novel pharmacological properties. For instance, certain benzamide derivatives are being investigated as glucokinase activators for the treatment of diabetes. nih.gov

Future biological screening of this compound against a wide range of biological targets is warranted. This could uncover unexpected activities and open up entirely new therapeutic avenues. For instance, recent studies have highlighted the potential of hydroxamic acids in neurodegenerative diseases like Alzheimer's, where they may exert neuroprotective effects. nih.govnih.gov

Integration of this compound Research with Multidisciplinary Scientific Platforms and Translational Initiatives

To accelerate the exploration of this compound's potential, its research must be integrated with modern, multidisciplinary scientific platforms. This involves a synergistic approach combining computational chemistry, high-throughput screening, and translational research strategies.

Computational and Cheminformatics Approaches: In the initial stages, computational tools can play a pivotal role. Molecular docking studies can predict the binding affinity of this compound and its virtual analogs against a vast library of biological targets. ncsu.edunih.gov This in silico screening can help prioritize experimental studies and identify the most promising biological applications. Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more data becomes available to guide the design of more potent and selective derivatives. nih.gov

High-Throughput Screening (HTS): The integration of this compound into HTS campaigns is crucial for rapidly assessing its biological activity across a multitude of assays. youtube.com HTS allows for the testing of a compound against thousands of targets in a short period, significantly accelerating the discovery of novel biological functions. nih.gov The data generated from HTS can then be fed back into computational models to refine future predictions and compound designs.

Translational Research: A clear pathway to clinical application should be envisioned from the outset. This involves designing studies that are not only scientifically rigorous but also have translational relevance. If promising in vitro activity is identified, subsequent studies in cellular and animal models of disease will be essential to validate these findings and assess the compound's potential as a therapeutic agent. Collaboration between academic researchers, pharmaceutical companies, and clinical investigators will be key to navigating the complex path from bench to bedside.

By systematically exploring novel synthetic routes, expanding the scope of biological investigation, and leveraging cutting-edge multidisciplinary platforms, the scientific community can unlock the full potential of this compound and pave the way for its potential application in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,2-diacetyl-N-hydroxybenzamide?

- Methodology : The synthesis typically involves sequential acylation and hydroxylation steps. For example, benzamide derivatives are often synthesized via reaction of hydroxylamine intermediates with acyl chlorides under basic conditions (e.g., pyridine or triethylamine) . Key reagents include acetyl chloride for acetylation and Pd/C or Pt/C catalysts for hydrogenation steps to reduce nitro or benzyloxy groups .

- Characterization : Post-synthesis, products are purified via recrystallization or column chromatography and validated using H/C NMR, mass spectrometry (ESI-MS), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H NMR is used to confirm acetyl group integration (δ ~2.3–2.6 ppm for methyl protons) and hydroxylamine proton environments (δ ~8–10 ppm) .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns (e.g., loss of NH or acetyl groups) .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) is employed to refine crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Experimental Design :

- Temperature Control : Reactions involving acid chlorides (e.g., 2,4-dichlorobenzoyl chloride) are performed at 0–4°C to minimize side reactions, followed by gradual warming .

- Catalyst Screening : Use Pt/C or Pd/C under hydrogen atmosphere for selective deprotection of benzyl or nitro groups .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

Q. How can structural discrepancies in crystallographic data be resolved during analysis?

- Data Refinement : Use SHELXL for high-resolution refinement, particularly for twinned crystals or disordered acetyl/hydroxyl groups .

- Validation Tools : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in hydrogen bonding or tautomeric forms .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in modified benzamide derivatives?

- Substituent Variation : Systematic substitution at the benzamide core (e.g., halogenation at 2,4-positions) is tested for bioactivity, as seen in Trypanosoma brucei inhibitors .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects of acetyl/hydroxyl groups on binding affinity .

- Biological Assays : Dose-response curves (IC) and selectivity indices are generated to correlate structural modifications with activity .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of this compound?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (S22) or skin contact (S24/25) .

- Waste Management : Segregate chemical waste and partner with certified disposal agencies to prevent environmental contamination .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be addressed?

- Case Study : If NMR suggests a planar conformation but X-ray shows steric hindrance, consider dynamic effects (e.g., rotational barriers) or solvent-induced polymorphism .

- Resolution : Repeat experiments under varied conditions (e.g., temperature, solvent) and use complementary techniques like IR spectroscopy or HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.